methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate
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Overview
Description
Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with an aldehyde, followed by cyclization and esterification . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes and signaling pathways. The hydroxymethyl and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 4-(hydroxymethyl)benzoate
- 4-Hydroxy-2-quinolones
- Indole-3-acetic acid
Uniqueness
Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl and ester groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
2751614-33-0 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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